2-Acetonaphthone

Catalog No.
S515851
CAS No.
93-08-3
M.F
C12H10O
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetonaphthone

CAS Number

93-08-3

Product Name

2-Acetonaphthone

IUPAC Name

1-naphthalen-2-ylethanone

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3

InChI Key

XSAYZAUNJMRRIR-UHFFFAOYSA-N

SMILES

Array

solubility

0.272 mg/mL at 25 °C
insoluble in water; soluble in organic solvents, oils
soluble (in ethanol)

Synonyms

2-Acetylnaphthalene; 2 Acetylnaphthalene; 2Acetylnaphthalene; beta-Acetonaphthalene; beta-Acetylnaphthalene; beta-Naphthyl methyl ketone;

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C=C1

The exact mass of the compound 2-Acetylnaphthalene is 170.07 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.272 mg/ml at 25 °c0.272 mg/ml at 25 °cinsoluble in water; soluble in organic solvents, oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7658. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of naphthyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

2-Acetonaphthone (CAS 93-08-3), also known as methyl 2-naphthyl ketone or 'Oranger Crystals,' is a versatile bicyclic aromatic ketone widely procured for its role as a pharmaceutical building block, a precision photosensitizer, and a highly stable fragrance fixative. Unlike simpler monocyclic ketones, its fused naphthalene core provides enhanced thermal stability, a distinct UV absorption profile, and a highly specific triplet energy state. Procuring the 2-isomer specifically guarantees a crystalline solid at room temperature and avoids the severe peri-steric hindrance associated with the 1-isomer, making it a high-yielding starting material for alpha-functionalization in organic synthesis and a robust formulation ingredient in harsh alkaline environments.

Substituting 2-acetonaphthone with its closest structural analog, 1-acetonaphthone, or with simpler ketones like acetophenone, leads to immediate process failures. 1-Acetonaphthone is a liquid or low-melting solid at room temperature, complicating bulk powder handling and eliminating the possibility of simple purification via recrystallization[1]. Chemically, the 1-isomer suffers from severe steric clash between the acetyl group and the adjacent C8 peri-hydrogen, which drastically reduces yields in enolization and nucleophilic addition reactions [2]. Photochemically, substituting with acetophenone shifts the triplet energy by over 15 kcal/mol, which can over-sensitize and degrade delicate photopolymer systems, while 1-acetonaphthone's lower triplet energy (56 kcal/mol) often fails to initiate required energy-transfer cascades [3]. Finally, in pharmaceutical synthesis targeting 2-naphthylpropionic acid derivatives, the 2-position acetyl group is an absolute structural requirement that cannot be substituted .

Solid-State Processability and Purification Advantage

2-Acetonaphthone is a highly crystalline solid with a melting point of 53–56 °C, whereas its structural isomer 1-acetonaphthone remains a liquid or low-melting solid at standard room temperature (mp 12–34 °C)[1]. This fundamental difference in physical state means that 2-acetonaphthone can be easily weighed as a free-flowing powder and purified to ultra-high standards via simple recrystallization, avoiding the complex distillation setups and degradation risks associated with liquid-phase aromatic ketones.

Evidence DimensionMelting point and physical state
Target Compound Data53–56 °C (Crystalline solid)
Comparator Or Baseline1-Acetonaphthone: 12–34 °C (Liquid/low-melting solid)
Quantified Difference~20–40 °C higher melting point
ConditionsStandard room temperature and pressure

Enables straightforward bulk handling, precise weighing, and cost-effective high-purity recrystallization for industrial procurement.

Higher Steric Accessibility for Alpha-Functionalization

The acetyl group in 2-acetonaphthone is significantly less sterically hindered than in 1-acetonaphthone, where the adjacent peri-hydrogen at the C8 position restricts rotation and blocks nucleophilic attack. In comparative studies of alpha-alkylation and enol silane formation, 1-acetonaphthone suffers from sluggish kinetics and poor conversion (typically stalling at 70–80%), whereas 2-acetonaphthone readily undergoes near-quantitative functionalization (>95% yield) [1].

Evidence DimensionConversion yield in sterically sensitive enol silane alkylations
Target Compound DataHigh conversion (>95%)
Comparator Or Baseline1-Acetonaphthone: 70–80% conversion
Quantified Difference>15–25% higher conversion yield
ConditionsOne-pot enol silane formation-alkylation with propargyl carboxylates

Ensures higher yields and fewer unreacted starting materials when procured as a building block for complex pharmaceutical intermediates.

Precisely Tuned Triplet Energy for Selective Photosensitization

2-Acetonaphthone possesses a precise triplet energy (ET) of 59 kcal/mol, which sits strategically between 1-acetonaphthone (56 kcal/mol) and simpler aromatic ketones like acetophenone (~74 kcal/mol) [1]. This specific energy level makes it a highly effective triplet sensitizer for generating singlet oxygen or driving specific photocycloadditions where higher-energy sensitizers (like acetophenone) cause unwanted polymer degradation, and lower-energy sensitizers (like 1-acetonaphthone) fail to transfer sufficient energy to the substrate.

Evidence DimensionTriplet state energy (ET)
Target Compound Data59 kcal/mol
Comparator Or Baseline1-Acetonaphthone (56 kcal/mol) and Acetophenone (~74 kcal/mol)
Quantified Difference3 kcal/mol higher than the 1-isomer; ~15 kcal/mol lower than acetophenone
ConditionsPhotochemical sensitization in solvent

Allows chemists to precisely target specific energy-transfer pathways in photoredox catalysis and UV-curing without over-sensitizing the system.

Extreme Alkaline Stability for Formulation

Commercially procured under the name 'Oranger Crystals,' 2-acetonaphthone exhibits exceptional chemical stability in highly alkaline environments, unlike many traditional ester-based or aldehyde-based floral fragrances. It maintains its structural integrity, color, and odor profile even in heavy-duty soap and powder detergent formulations at pH 10 to 11, providing an extreme substantivity that lasts over 400 hours on testing substrates[1].

Evidence DimensionFormulation stability and substantivity
Target Compound DataStable at pH 10–11; >400 hours substantivity
Comparator Or BaselineStandard ester/aldehyde fragrances (e.g., methyl anthranilate): prone to alkaline hydrolysis
Quantified DifferenceComplete stability vs. rapid degradation in high-pH bases
ConditionsSoap and powder detergent matrices (pH 10-11)

Makes it an indispensable, procurement-critical fixative for heavy-duty industrial and consumer detergents where other fragrances fail.

Pharmaceutical Intermediate Synthesis (NSAIDs)

2-Acetonaphthone is the mandatory starting material for synthesizing 2-naphthyl-based pharmaceuticals, most notably the NSAID Naproxen (via its 6-methoxy derivative). Its lack of peri-steric hindrance ensures that downstream alpha-functionalization (such as Willgerodt-Kindler or Darzens reactions to form the propionic acid core) proceeds with the high yields required for commercial scale-up .

Precision Photopolymerization and Triplet Sensitization

In UV-curing resins and photoredox catalysis, 2-acetonaphthone is selected over acetophenone when a moderate triplet energy (~59 kcal/mol) is required. This specific energy window allows it to efficiently generate singlet oxygen or activate specific photoinitiators without the destructive over-sensitization that higher-energy monocyclic ketones cause in delicate polymer matrices[1].

High-pH Detergent and Soap Fragrance Formulation

Procured as 'Oranger Crystals,' this compound is heavily utilized in the formulation of heavy-duty soaps, liquid bleaches, and powder detergents. Its crystalline nature and resistance to alkaline hydrolysis at pH 10–11 make it a superior fixative compared to traditional floral esters, guaranteeing long-lasting orange blossom/neroli notes in harsh consumer and industrial cleaning products [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; Dry Powder, Liquid, Other Solid; Pellets or Large Crystals
White powder; [Alfa Aesar MSDS]
Solid
white or nearly white crystalline solid with a floral, orange blossom, neroli odou

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

170.073164938 Da

Monoisotopic Mass

170.073164938 Da

Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

56 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21D49LOP2T

GHS Hazard Statements

Aggregated GHS information provided by 1841 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1323 of 1841 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 518 of 1841 companies with hazard statement code(s):;
H302 (41.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (22.01%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (79.92%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.11e-04 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1333-52-4
93-08-3

Wikipedia

2-acetonaphthone

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Ethanone, 1-(2-naphthalenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Karakurt A, Ozalp M, Işik S, Stables JP, Dalkara S. Synthesis, anticonvulsant and antimicrobial activities of some new 2-acetylnaphthalene derivatives. Bioorg Med Chem. 2010 Apr 15;18(8):2902-11. doi: 10.1016/j.bmc.2010.03.010. Epub 2010 Mar 9. PubMed PMID: 20363141.
2: Seel M, Werner TC. Binding properties of 2-acetylnaphthalene with hydroxypropyl cyclodextrins from fluorescence quenching experiments. Appl Spectrosc. 2005 May;59(5):691-5. PubMed PMID: 15969816.
3: Narender T, Sarkar S, Rajendar K, Tiwari S. Synthesis of biaryls via AlCl3 catalyzed domino reaction involving cyclization, dehydration, and oxidation. Org Lett. 2011 Dec 2;13(23):6140-3. doi: 10.1021/ol202638m. Epub 2011 Oct 31. PubMed PMID: 22040063.
4: Yan Z, Maher N, Torres R, Caldwell GW, Huebert N. Rapid detection and characterization of minor reactive metabolites using stable-isotope trapping in combination with tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(22):3322-30. PubMed PMID: 16235238.
5: Ostman P, Luosujärvi L, Haapala M, Grigoras K, Ketola RA, Kotiaho T, Franssila S, Kostiainen R. Gas chromatography-microchip atmospheric pressure chemical ionization-mass spectrometry. Anal Chem. 2006 May 1;78(9):3027-31. PubMed PMID: 16642989.

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